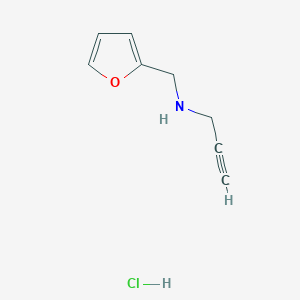
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.
Mode of Action
The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain
Biochemical Pathways
The inhibition of hMAO by this compound affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.
Result of Action
The inhibition of hMAO by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.
生化分析
Biochemical Properties
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with propargylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines .
科学研究应用
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: Research focuses on its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease and other cognitive disorders.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
相似化合物的比较
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another compound with similar MAOI properties.
Clorgyline: A selective MAO-A inhibitor.
L-deprenyl: A selective MAO-B inhibitor.
Uniqueness
(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is unique due to its dual inhibition of both MAO-A and MAO-B, providing a broader spectrum of activity compared to compounds that selectively inhibit only one isozyme. This dual inhibition can result in more pronounced cognitive enhancement and neuroprotective effects .
属性
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLVLWOYZDSEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=CC=CO1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Fluorobenzyl)amino]nicotinonitrile](/img/structure/B1318352.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)
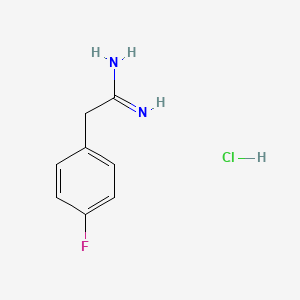
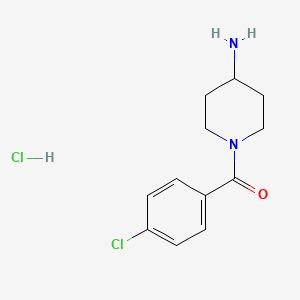

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)
![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)
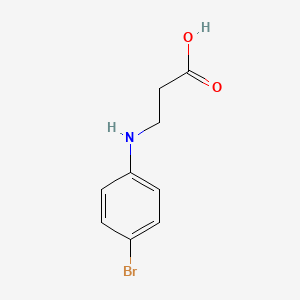
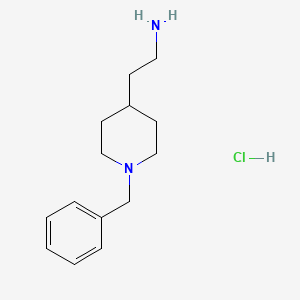
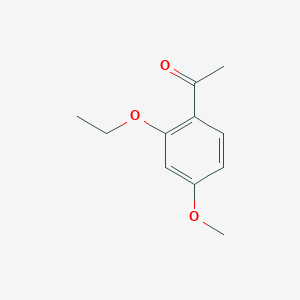

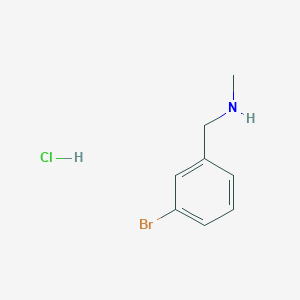
![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)

